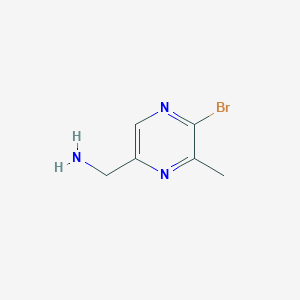
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 2-chloropyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and a base such as potassium carbonate in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The ester group can react with amines to form amides, expanding its chemical versatility.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thiazole derivatives with varied functional groups.
- Oxidized or reduced forms of the thiazole ring.
- Amide derivatives from ester-amine condensation .
Applications De Recherche Scientifique
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: Used in the development of insecticides and herbicides due to its bioactive nature.
Material Science: Incorporated into polymers and advanced materials for enhanced properties
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in microbial and cancer cells.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-Pyridin-3-yl)thiazole-4-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Aminothiazole Derivatives: Possess an amino group instead of an ester, leading to distinct pharmacological properties.
Uniqueness: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new bioactive molecules and materials .
Propriétés
Formule moléculaire |
C11H9ClN2O2S |
|---|---|
Poids moléculaire |
268.72 g/mol |
Nom IUPAC |
ethyl 2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-4-3-5-13-9(7)12/h3-6H,2H2,1H3 |
Clé InChI |
SOYZYDLLHZUZQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)

![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)








![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)

